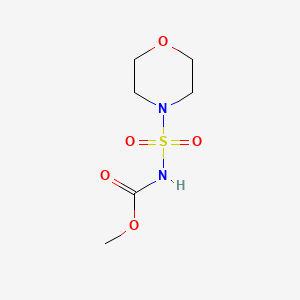
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester is a chemical compound with the molecular formula C6H12N2O5S It is known for its unique structure, which includes a morpholine ring and a sulfonyl group attached to the carbamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-morpholinylsulfonyl)-, methyl ester typically involves the reaction of morpholine with a sulfonyl chloride, followed by the introduction of a carbamic acid ester group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Morpholine with Sulfonyl Chloride: Morpholine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the corresponding sulfonamide.
Introduction of Carbamic Acid Ester Group: The sulfonamide is then reacted with methyl chloroformate to introduce the carbamic acid ester group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted carbamic acid esters.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-morpholinylsulfonyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the morpholine ring may interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid,[(4-morpholinylsulfonyl)methyl]-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Carbamic acid, (4-(4-morpholinylsulfonyl)phenyl)-, ethyl ester: Contains a phenyl group in addition to the morpholinylsulfonyl group.
Uniqueness
Carbamic acid, (4-morpholinylsulfonyl)-, methyl ester is unique due to its specific combination of the morpholine ring and sulfonyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
503310-65-4 |
|---|---|
Fórmula molecular |
C6H12N2O5S |
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
methyl N-morpholin-4-ylsulfonylcarbamate |
InChI |
InChI=1S/C6H12N2O5S/c1-12-6(9)7-14(10,11)8-2-4-13-5-3-8/h2-5H2,1H3,(H,7,9) |
Clave InChI |
OQPNZQNQXSFBOD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NS(=O)(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


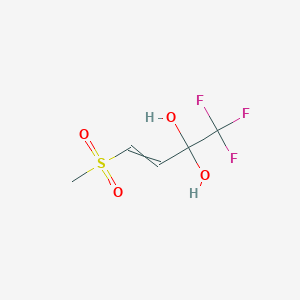
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
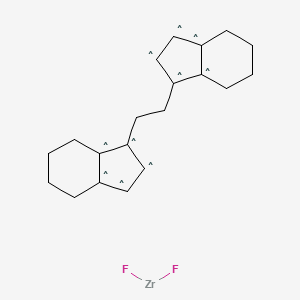
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
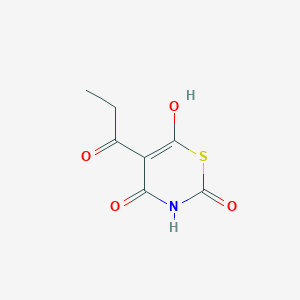
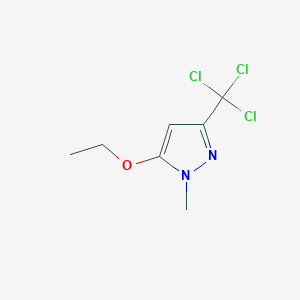
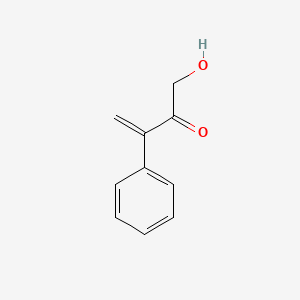
![N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea](/img/structure/B12588299.png)
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
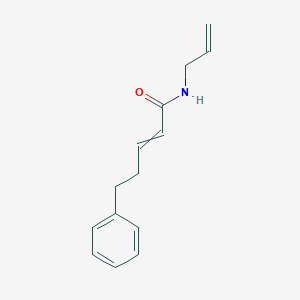

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
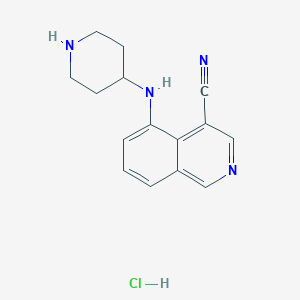
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)
